molecular formula C10H19NO2S B7505930 2-Tert-butylsulfanyl-1-morpholin-4-ylethanone

2-Tert-butylsulfanyl-1-morpholin-4-ylethanone

Cat. No. B7505930
M. Wt: 217.33 g/mol
InChI Key: SNBNKKMMRIJUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylsulfanyl-1-morpholin-4-ylethanone, commonly known as Boc-protected cysteine, is a chemical compound that has gained significant attention in the field of chemistry and biochemistry. It is a derivative of cysteine, an important amino acid that plays a crucial role in the structure and function of proteins. Boc-protected cysteine is used as a building block in the synthesis of peptides and proteins, and it has been studied extensively for its potential applications in various fields.

Mechanism of Action

Boc-protected cysteine is a derivative of cysteine, which is an important amino acid that plays a crucial role in the structure and function of proteins. Boc-protected cysteine can be incorporated into peptides and proteins, where it can participate in various chemical reactions and interactions. The Boc group can be removed under mild conditions to reveal the cysteine residue, which can then participate in redox reactions, metal binding, and other important biochemical processes.
Biochemical and Physiological Effects:
Boc-protected cysteine has been shown to have various biochemical and physiological effects. It can participate in redox reactions and metal binding, and it has been shown to have antioxidant properties. Boc-protected cysteine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Boc-protected cysteine has several advantages for lab experiments. It is easy to synthesize and can be incorporated into peptides and proteins with high efficiency. It has unique properties that make it useful for studying enzyme activity and protein-protein interactions. However, Boc-protected cysteine has some limitations as well. The Boc group can interfere with some assays, and it can also affect the stability and solubility of peptides and proteins.

Future Directions

There are several future directions for the study of Boc-protected cysteine. One area of interest is the development of new synthetic methods for Boc-protected cysteine and its derivatives. Another area of interest is the study of the biochemical and physiological effects of Boc-protected cysteine in different systems and models. Additionally, Boc-protected cysteine can be used as a tool for studying protein-protein interactions and other important biological processes. Overall, Boc-protected cysteine has significant potential for applications in various fields, and further research is needed to fully explore its properties and capabilities.

Synthesis Methods

The synthesis of Boc-protected cysteine involves several steps, starting from the protection of the amino group of cysteine with a Boc (tert-butoxycarbonyl) group. The protected cysteine is then coupled with a morpholine-4-carbonyl chloride to form the final product, Boc-protected cysteine. The synthesis of Boc-protected cysteine is a well-established process, and it can be performed on a large scale with high efficiency.

Scientific Research Applications

Boc-protected cysteine has been widely used in scientific research for its unique properties and potential applications. It is commonly used as a building block in the synthesis of peptides and proteins, and it has been studied extensively for its potential applications in drug discovery, biotechnology, and materials science. Boc-protected cysteine has also been used as a probe for studying enzyme activity and protein-protein interactions.

properties

IUPAC Name

2-tert-butylsulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)14-8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNKKMMRIJUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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